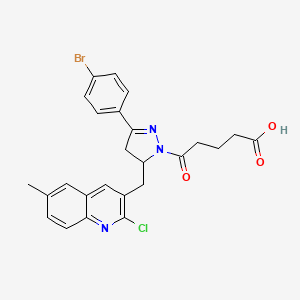
5-(3-(4-bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(4-bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C25H23BrClN3O3 and its molecular weight is 528.83. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(4-bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(4-bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research in the field of chemical synthesis has led to the development of various compounds with potential applications in medicine and materials science. The synthesis and characterization of novel quinoline and pyrazoline derivatives, for instance, have shown that these compounds can be designed to possess specific properties, such as antimicrobial, anticancer, and corrosion inhibition activities. These activities suggest that compounds like the one could be tailored for specific scientific applications, including as lead compounds in drug discovery or as additives in materials to enhance their durability and performance (Ansari & Khan, 2017).
Antimicrobial Activity
Compounds derived from quinoline and pyrazoline have been extensively studied for their antimicrobial properties. For example, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been synthesized and tested for their antimicrobial efficacy, indicating that structural derivatives of quinoline can serve as potent antimicrobial agents. These findings suggest that our compound of interest could also exhibit significant antimicrobial activity, subject to the presence of specific functional groups and structural conformations that are known to contribute to such biological activities (Desai, Joshi, & Rajpara, 2013).
Anticancer Activity
The synthesis of heterocyclic compounds, including those with a quinoline core, has been motivated by their potential anticancer properties. Research into compounds with similar structural features has shown promising anticancer activity in vitro, hinting at the potential of our compound to serve as a basis for developing new anticancer agents. The structural flexibility of quinoline derivatives allows for the optimization of their biological activity through molecular modifications (Liu et al., 2009).
Material Science Applications
In the realm of material science, compounds based on quinoline and pyrazoline have been explored for their antioxidant properties, which are crucial for enhancing the lifespan and performance of lubricating greases and other materials. The synthesized compounds have been evaluated for their efficiency as antioxidants, showcasing the broader applicability of such compounds beyond the pharmaceutical domain (Hussein, Ismail, & El-Adly, 2016).
特性
IUPAC Name |
5-[5-(4-bromophenyl)-3-[(2-chloro-6-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrClN3O3/c1-15-5-10-21-17(11-15)12-18(25(27)28-21)13-20-14-22(16-6-8-19(26)9-7-16)29-30(20)23(31)3-2-4-24(32)33/h5-12,20H,2-4,13-14H2,1H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKYEDUZNYGDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CC3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(4-bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2962291.png)
![8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2962294.png)
![5-[1-(2-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2962296.png)
![5-(3-Methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2962297.png)
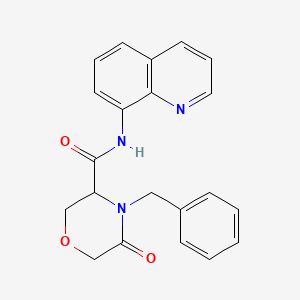
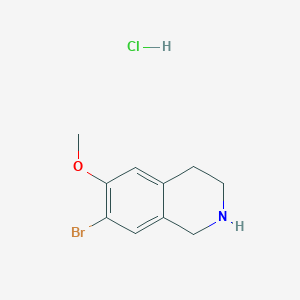
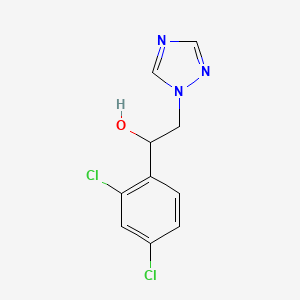
![[1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2962304.png)
![Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2962305.png)
![1-[(1-Phenylmethoxycarbonylazetidin-3-yl)methyl]triazole-4-carboxylic acid](/img/structure/B2962309.png)

![2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]-](/img/structure/B2962312.png)
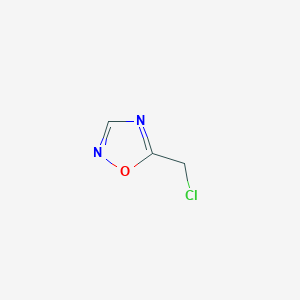
methanone](/img/structure/B2962314.png)